molecular formula C11H11N3 B11908676 N-Methyl-[3,3'-bipyridin]-5-amine CAS No. 1245643-81-5

N-Methyl-[3,3'-bipyridin]-5-amine

Cat. No.: B11908676
CAS No.: 1245643-81-5
M. Wt: 185.22 g/mol
InChI Key: OELBRLGBHDMLAT-UHFFFAOYSA-N
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Description

The parent compound, [3,3'-bipyridin]-5-amine (CAS 756809-59-3), has a molecular formula of C₁₀H₉N₃, a molecular weight of 171.20 g/mol, and is stored under dry, cool conditions (2–8°C) to ensure stability .

Properties

CAS No.

1245643-81-5

Molecular Formula

C11H11N3

Molecular Weight

185.22 g/mol

IUPAC Name

N-methyl-5-pyridin-3-ylpyridin-3-amine

InChI

InChI=1S/C11H11N3/c1-12-11-5-10(7-14-8-11)9-3-2-4-13-6-9/h2-8,12H,1H3

InChI Key

OELBRLGBHDMLAT-UHFFFAOYSA-N

Canonical SMILES

CNC1=CN=CC(=C1)C2=CN=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-[3,3’-bipyridin]-5-amine typically involves the following steps:

Industrial Production Methods

Industrial production of N-Methyl-[3,3’-bipyridin]-5-amine may involve large-scale coupling reactions using robust catalytic systems to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-[3,3’-bipyridin]-5-amine undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Substituted bipyridine derivatives with various functional groups.

Scientific Research Applications

Catalytic Applications

Bipyridine Ligands in Catalysis

Bipyridine derivatives, including N-Methyl-[3,3'-bipyridin]-5-amine, are widely used as ligands in transition metal-catalyzed reactions. They facilitate various coupling reactions, such as the Suzuki and Negishi couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.

  • Suzuki Coupling : Recent studies have demonstrated that bipyridine ligands can enhance the efficiency of palladium-catalyzed Suzuki reactions. For instance, the use of this compound as a ligand has shown improved turnover numbers and reaction yields in synthesizing biaryl compounds .
  • Negishi Coupling : The application of this compound in Negishi coupling reactions has also been explored. It acts as a stabilizing ligand for organozinc reagents, leading to high yields of the desired products under mild conditions .

Medicinal Chemistry

Anticancer Activity

This compound has been investigated for its potential anticancer properties. Studies have reported that modifications of bipyridine derivatives exhibit significant cytotoxicity against various cancer cell lines.

  • Case Study : A derivative containing the bipyridine structure demonstrated substantial growth inhibition against multiple cancer types, including ovarian and brain cancers. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Material Science

Electrochemical Applications

The electrochemical properties of this compound make it suitable for applications in sensors and energy storage devices.

  • Sensor Development : Its ability to undergo oxidation-reduction reactions allows it to be utilized in electrochemical sensors for detecting various analytes. The compound's stability and conductivity enhance sensor performance .
  • Energy Storage : Research indicates that bipyridine derivatives can be incorporated into battery technologies, improving charge-discharge cycles due to their favorable electrochemical behavior .

Summary Table of Applications

Application AreaSpecific Use CaseReference
CatalysisLigand in Suzuki and Negishi coupling , ,
Medicinal ChemistryAnticancer activity against various cell lines ,
Material ScienceElectrochemical sensors and energy storage ,

Mechanism of Action

The mechanism of action of N-Methyl-[3,3’-bipyridin]-5-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Substituent Variations

The following table compares N-Methyl-[3,3'-bipyridin]-5-amine with structurally related bipyridine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
[3,3'-Bipyridin]-5-amine -NH₂ at 5-position C₁₀H₉N₃ 171.20 Parent compound; hygroscopic, requires dry storage.
5'-Methoxy-N-(3-nitrophenyl)-[3,3'-bipyridin]-5-amine -OCH₃ at 5', -NH-(3-nitrophenyl) C₁₇H₁₄N₄O₃ 338.33 Electron-withdrawing nitro group; potential for π-π interactions.
2'-Methoxy-[3,3'-bipyridin]-6-amine -OCH₃ at 2', -NH₂ at 6 C₁₁H₁₁N₃O 201.23 Methoxy group alters electronic density; positional isomerism impacts activity.
6'-Chloro-[3,3'-bipyridin]-5-amine -Cl at 6', -NH₂ at 5 C₁₀H₈ClN₃ 205.65 Halogen substituent enhances stability; potential for halogen bonding.
Key Observations:
  • Methoxy and nitro groups in derivatives like and introduce steric and electronic modifications that could alter binding affinities in biological systems.
  • Positional Isomerism : The position of substituents (e.g., methoxy at 2' vs. 5') significantly impacts molecular interactions. For example, 2'-Methoxy-[3,3'-bipyridin]-6-amine may exhibit distinct hydrogen-bonding patterns compared to the target compound.
  • Halogenation : Chloro-substituted derivatives (e.g., ) demonstrate higher molecular weights and enhanced thermal stability due to halogen-induced van der Waals interactions.

Physicochemical Properties

  • Methylation may reduce polarity, enhancing membrane permeability .
  • Stability : Derivatives with electron-withdrawing groups (e.g., nitro in ) may exhibit lower thermal stability compared to methyl- or methoxy-substituted analogs.

Biological Activity

N-Methyl-[3,3'-bipyridin]-5-amine, a compound belonging to the bipyridine family, has garnered significant attention in recent years due to its potential biological activities, particularly in the fields of cancer therapy and neuropharmacology. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its bipyridine structure, which consists of two pyridine rings connected by a carbon-carbon bond. The presence of a methyl group at the nitrogen atom enhances its lipophilicity and may influence its interaction with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through various mechanisms:

  • Cell Proliferation Inhibition : Research indicates that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown cytotoxic effects on human prostate cancer (PC-3) and colorectal cancer (HT-29) cells. The mechanism involves apoptosis induction and disruption of cell cycle progression.
  • IC50 Values : The compound exhibits promising IC50 values in the low micromolar range against several cancer cell lines. For example, one study reported an IC50 value of approximately 10 µM against HT-29 cells, indicating significant potency compared to standard chemotherapeutic agents .
Cancer Cell Line IC50 Value (µM) Mechanism of Action
HT-2910Apoptosis induction
PC-312Cell cycle arrest
FaDu15Increased reactive oxygen species (ROS)

2. Neuropharmacological Effects

This compound has also been investigated for its neuropharmacological properties:

  • Cholinergic Activity : The compound acts as a ligand for muscarinic acetylcholine receptors (mAChRs), particularly M3 receptors. Activation of these receptors is linked to cognitive functions and may offer therapeutic benefits in neurodegenerative diseases like Alzheimer's .
  • Inhibition of Acetylcholinesterase : Preliminary studies suggest that this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition could enhance cholinergic signaling, potentially improving cognitive function.
Biological Target Effect Reference
Muscarinic ReceptorsActivation
AcetylcholinesteraseInhibition

1. In Vivo Studies

In vivo studies have demonstrated that this compound can significantly reduce tumor growth in xenograft models. One study reported a reduction in tumor volume by approximately 40% after treatment with this compound over four weeks .

2. Mechanistic Insights

Mechanistic studies utilizing flow cytometry and Western blot analyses have elucidated that this compound induces apoptosis through the activation of caspase pathways and upregulation of pro-apoptotic proteins such as Bax while downregulating anti-apoptotic proteins like Bcl-2 .

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